5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide
Description
5-Chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a substituted 2-oxopyridin-1(2H)-yl ethyl group. The molecule features a chlorine atom at the 5-position of the thiophene ring and a 4-methoxy-6-methyl substitution on the pyridinone moiety. This structural arrangement is designed to optimize interactions with biological targets, particularly in coagulation pathways (e.g., Factor Xa inhibition), as suggested by analogs in the evidence .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-9-7-10(20-2)8-13(18)17(9)6-5-16-14(19)11-3-4-12(15)21-11/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRVFNRDFHGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide generally involves a multi-step process. One potential route includes the initial preparation of intermediate compounds through selective functional group transformations and coupling reactions. The final step often involves the incorporation of the thiophene and pyridine moieties under controlled conditions such as specific temperature, pressure, and pH.
Industrial Production Methods: Industrially, this compound may be synthesized using large-scale organic synthesis techniques, which often involve automated reactors for precise control of reaction parameters. Reagents are typically added sequentially, and conditions like temperature and pressure are meticulously managed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups, enhancing or modifying its properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens under specific conditions (e.g., anhydrous environments, specific temperatures).
Major Products Formed: The major products formed from these reactions often depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or hydroxyls.
Scientific Research Applications
The compound is of significant interest in various fields, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studying reaction mechanisms. Biology: Its structure allows it to interact with biological macromolecules, potentially serving as a probe in biochemical studies. Medicine: Research is ongoing into its potential therapeutic uses, particularly in the modulation of specific biological pathways. Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mode of action may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Detailed studies of its binding kinetics and structural biology help elucidate these interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of thiophene-carboxamide derivatives with pyridinone or related heterocyclic substituents. Key structural analogs include:
Key Observations :
Pharmacokinetic Considerations
- Metabolic Stability: The 4-methoxy group in the target compound may reduce oxidative metabolism compared to unmethylated pyridinones, as seen in related compounds .
- Half-Life : Ethyl-linked analogs typically exhibit shorter half-lives than bulkier derivatives (e.g., Rivaroxaban analogs) due to faster renal clearance .
Biological Activity
5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article compiles relevant research findings, case studies, and data tables to elucidate the compound's biological properties.
Chemical Structure and Properties
The compound's structure features a thiophene ring, a carboxamide group, and a pyridinone moiety, which contribute to its unique biological activity. The presence of chlorine and methoxy groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O3S |
| Molecular Weight | 343.82 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. For instance, thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of specific proteins related to cancer cell proliferation.
Case Study:
In a study involving various pyridinone derivatives, one compound demonstrated an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, suggesting that modifications to the pyridinone structure can enhance cytotoxicity .
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Similar compounds have been studied for their anticonvulsant properties.
Research Findings:
A recent review highlighted that certain thiazole-integrated compounds exhibited significant anticonvulsant activity, with some achieving complete protection in animal models . The structure-activity relationship (SAR) indicated that electron-donating groups like methoxy enhance anticonvulsant efficacy.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:
- Enzymes involved in cancer metabolism
- Receptors linked to neurotransmission
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is beneficial to compare it with structurally similar compounds.
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | 0.50 | Anticonvulsant |
| Thiazole derivative (specific structure not provided) | 1.61 | Antitumor |
| This compound | Not yet determined | Potential Antitumor |
Q & A
Basic: What are the standard synthetic routes for 5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide?
Methodological Answer:
The compound is synthesized via multi-step reactions, often involving:
- Coupling reactions : Amide bond formation between thiophene-2-carboxylic acid derivatives and amine-containing intermediates (e.g., 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine). Palladium catalysts (e.g., Pd(PPh₃)₄) or coupling agents like EDCl/HOBt are used to facilitate amidation .
- Heterocyclic core assembly : The pyridinone ring is constructed via cyclization of β-keto esters or through Claisen-Schmidt condensations under acidic or basic conditions .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) are preferred for coupling steps, while refluxing ethanol is used for cyclization .
Key considerations : Purity is ensured via column chromatography (silica gel, eluent: DCM/EtOAc) and recrystallization .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Structural validation employs:
- Spectroscopy :
- Mass spectrometry : HRMS confirms the molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the pyridinone ring and amide linkage .
Advanced: How are reaction conditions optimized for high-yield synthesis of the pyridinone-ethyl-thiophene scaffold?
Methodological Answer:
Optimization involves:
- Design of Experiments (DoE) : Variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% Pd) are tested. Response surface methodology identifies optimal conditions .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to copper-based systems, reducing side products .
- In-line monitoring : Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable real-time adjustment of reaction parameters to maximize yield (>80%) .
Data contradiction : Conflicting reports on solvent effects (DMF vs. toluene) suggest substrate-specific optimization is critical .
Advanced: How do researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies arise due to:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) using reference strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .
- Solubility differences : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Metabolic stability : Assess aldehyde oxidase (AO) susceptibility via liver microsome assays. AO inhibitors (e.g., hydralazine) clarify metabolic pathways .
Case study : Inconsistent IC₅₀ values in kinase inhibition assays were resolved by verifying compound stability under assay conditions (pH 7.4, 37°C) .
Advanced: What strategies are employed to analyze the compound’s potential as a protease inhibitor?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to protease active sites (e.g., HIV-1 protease). Key interactions:
- Thiophene chlorine with hydrophobic pockets.
- Pyridinone carbonyl with catalytic aspartate residues .
- SPR/BLI assays : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD < 100 nM for high affinity) .
- Mutagenesis studies : Ala-scanning of protease residues identifies critical binding sites. Discrepancies between computational and experimental KD values guide force field refinement .
Basic: What analytical techniques quantify impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/UV : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities. Detection at 254 nm identifies chlorinated byproducts .
- LC-MS/MS : MRM mode quantifies degradation products (e.g., hydrolyzed amides) with LOD ≤0.1% .
- Elemental analysis : Confirms C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: How is the compound’s metabolic stability evaluated in preclinical models?
Methodological Answer:
- In vitro models :
- Liver microsomes : Phase I metabolism (CYP450) assessed via NADPH-dependent depletion. T1/2 >60 min indicates stability .
- Hepatocyte incubations : Phase II conjugation (glucuronidation/sulfation) analyzed via UPLC-QTOF .
- In vivo PK : Rats dosed IV/PO (5 mg/kg) provide clearance (Cl), Vd, and bioavailability (F%). Bile duct cannulation identifies enterohepatic recirculation .
Data contradiction : Variability in microsomal T1/2 across species (human vs. rat) necessitates cross-validation .
Basic: What are the documented biological activities of this compound?
Methodological Answer:
Reported activities include:
- Antimicrobial : MIC = 2–8 µg/mL against Gram-positive pathogens via disruption of cell wall synthesis .
- Kinase inhibition : IC50 = 50 nM against JAK2, linked to thiophene-Cl and pyridinone H-bonding .
- Anti-inflammatory : COX-2 inhibition (IC50 = 0.8 µM) via competitive binding to the arachidonic acid site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
